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Compound of Interest

Compound Name:
3-Chloro-6-(4-

methoxyphenyl)pyridazine

Cat. No.: B028087 Get Quote

In-Depth Technical Guide: 3-Chloro-6-(4-
methoxyphenyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification
CAS Number: 58059-31-7[1][2]

Molecular Formula: C₁₁H₉ClN₂O[1][2]

This document provides a comprehensive technical overview of 3-Chloro-6-(4-
methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and

drug discovery. The information presented herein is intended to support research and

development activities by providing key data on its chemical properties, synthesis, and

potential biological activities.

Physicochemical and Spectral Data
While detailed experimental data for this specific compound is not widely published, the

following table summarizes its key physicochemical properties. Additionally, predicted spectral

characteristics based on its structure and data from closely related analogs are provided for

reference.
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Property Value Source

Molecular Weight 220.66 g/mol [1][2]

InChI

InChI=1S/C11H9ClN2O/c1-15-

9-4-2-8(3-5-9)10-6-7-11(12)14-

13-10/h2-7H,1H3

InChIKey
TZBSFHQGJIBFLX-

UHFFFAOYSA-N
[2]

SMILES
COC1=CC=C(C=C1)C2=CC=

C(N=N2)Cl
[2]

Predicted ¹³C NMR Chemical

Shifts (ppm)

159.8, 157.1, 144.3, 129.5,

128.8, 127.3, 122.9, 114.6,

55.5

[3]

Synthesis and Characterization
A general and common method for the synthesis of 3-chloropyridazine derivatives involves the

chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically

achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone

precursor can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound

with hydrazine hydrate.

A patent describes a process for preparing the related 3-chloro-6-(2-hydroxyphenyl)-

pyridazines by reacting the corresponding 6-(2-hydroxyphenyl)-3(2H)-pyridazinone with

phosphorus oxychloride in the presence of a disubstituted formamide.[4] While a specific

detailed protocol for 3-Chloro-6-(4-methoxyphenyl)pyridazine is not readily available in the

reviewed literature, the following represents a plausible experimental workflow based on

established chemical principles for this class of compounds.

Experimental Workflow: Synthesis and Characterization
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General Synthesis and Characterization Workflow

Synthesis

Purification and Characterization

4-(4-methoxyphenyl)-4-oxobutanoic acid
and Hydrazine Hydrate

Condensation Reaction

Formation of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

Chlorination with POCl₃

3-Chloro-6-(4-methoxyphenyl)pyridazine

Reaction Quenching and Extraction

Column Chromatography / Recrystallization

Spectroscopic Analysis (NMR, MS, IR)
and Purity Assessment (TLC, HPLC)
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Caption: A logical workflow for the synthesis and characterization of 3-Chloro-6-(4-
methoxyphenyl)pyridazine.

Potential Biological Activities and Signaling
Pathways
The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with

numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[5][6]

Anticancer Potential and Kinase Inhibition
Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as

potent anticancer agents. Research has shown that compounds with this core structure can

target and inhibit key signaling kinases involved in cancer cell proliferation and survival, such

as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 2 (CDK2).

While specific inhibitory data for 3-Chloro-6-(4-methoxyphenyl)pyridazine is not available,

the following table presents data for structurally related pyridazine derivatives, illustrating the

potential of this chemical class.

Compound
Class

Target Kinase
Cancer Cell
Line

IC₅₀ Source

3,6-disubstituted

pyridazines
CDK2 T-47D (Breast) 0.43 - 35.9 µM

3,6-disubstituted

pyridazines

MDA-MB-231

(Breast)
0.99 - 34.59 µM

3,6-disubstituted

pyridazines
CDK2 - 20.1 - 151 nM

The inhibition of kinases like JNK and CDK2 can disrupt critical cellular signaling pathways,

leading to cell cycle arrest and apoptosis in cancer cells.

Potential Signaling Pathway Interactions
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Based on the activity of related compounds, 3-Chloro-6-(4-methoxyphenyl)pyridazine could

potentially modulate the following signaling pathways:

Potential Kinase Inhibition by Pyridazine Derivatives

JNK Signaling Pathway CDK2 Signaling Pathway

3-Chloro-6-(4-methoxyphenyl)pyridazine
(Potential Inhibitor)

JNK

Inhibition

CDK2/Cyclin E

Inhibition

c-Jun / c-Fos

Apoptosis

G1/S Phase Transition

Cell Proliferation

Click to download full resolution via product page

Caption: Potential inhibition of JNK and CDK2 signaling pathways by pyridazine derivatives.

Antiangiogenic and Antioxidant Activities
Research on other chlorinated pyridazinone derivatives has also indicated potential

antiangiogenic and antioxidant activities. Some compounds have been shown to inhibit

proangiogenic cytokines and exhibit radical scavenging properties.[7]

Experimental Protocols for Biological Assays
Detailed experimental protocols for assessing the biological activity of 3-Chloro-6-(4-
methoxyphenyl)pyridazine are not available in the public domain. However, the following

outlines general methodologies for key assays based on the activities of related compounds.
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In Vitro Kinase Inhibition Assay (General Protocol)
This assay would quantify the ability of the test compound to inhibit the activity of a specific

kinase, such as JNK1 or CDK2.

Reagents and Materials:

Recombinant human kinase (e.g., JNK1, CDK2/Cyclin E)

Kinase-specific substrate peptide

ATP (Adenosine triphosphate)

Kinase assay buffer

Test compound (3-Chloro-6-(4-methoxyphenyl)pyridazine) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay

buffer.

The test compound is added at various concentrations.

The reaction is initiated by the addition of ATP.

The plate is incubated at a specified temperature for a set period.

The reaction is stopped, and the amount of product formed (or remaining ATP) is

quantified using a detection reagent and a microplate reader.

IC₅₀ values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay - General Protocol)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Reagents and Materials:

Cancer cell line of interest (e.g., breast, liver, leukemia)

Cell culture medium and supplements

Test compound dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, isopropanol with HCl)

96-well microplates

Microplate reader

Procedure:

Cells are seeded into 96-well plates and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound.

After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to

each well.

The plates are incubated to allow for the formation of formazan crystals by viable cells.

A solubilization solution is added to dissolve the formazan crystals.

The absorbance is measured at a specific wavelength using a microplate reader.

Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values

are determined.

This technical guide provides a foundational understanding of 3-Chloro-6-(4-
methoxyphenyl)pyridazine for researchers and drug development professionals. Further
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experimental investigation is warranted to fully elucidate its synthesis, spectral properties, and

biological activity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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